molecular formula C6H12O5 B12705893 beta-L-Fucofuranose CAS No. 64761-42-8

beta-L-Fucofuranose

Cat. No.: B12705893
CAS No.: 64761-42-8
M. Wt: 164.16 g/mol
InChI Key: AFNUZVCFKQUDBJ-XKTQNOIPSA-N
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Description

Beta-L-Fucofuranose: is a monosaccharide, specifically a furanose form of L-fucose. It is a six-carbon sugar that plays a significant role in various biological processes. This compound is a structural isomer of beta-L-fucopyranose, differing in the ring structure of the sugar molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-L-Fucofuranose can be synthesized through the acetolysis of methyl-2,3,5-tri-O-acetyl-beta-L-fucofuranoside . The fusion of beta-L-fucopyranose tetraacetate with phosphoric acid at 50°C for 1 minute results in a mixture of alpha- and beta-pyranosyl phosphates . Longer fusion times yield the alpha-anomer exclusively .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the desired anomeric form is obtained.

Chemical Reactions Analysis

Types of Reactions: Beta-L-Fucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Beta-L-Fucofuranose has several applications in scientific research:

    Chemistry: It is used in the synthesis of various glycosides and glycoconjugates.

    Biology: It plays a role in the study of carbohydrate metabolism and enzymatic reactions involving fucose.

    Medicine: this compound is investigated for its potential therapeutic applications, including its role in glycoprotein synthesis and cell signaling.

    Industry: It is used in the production of bioactive compounds and as a precursor in the synthesis of complex carbohydrates.

Mechanism of Action

The mechanism of action of beta-L-Fucofuranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in fucose metabolism, such as fucosidases. These enzymes catalyze the hydrolysis of fucose-containing compounds, leading to various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Beta-L-Fucopyranose: A structural isomer with a pyranose ring structure.

    Alpha-L-Fucofuranose: An anomer of beta-L-Fucofuranose with a different configuration at the anomeric carbon.

    Beta-D-Fucofuranose: An enantiomer of this compound with a different spatial arrangement of atoms.

Uniqueness: this compound is unique due to its specific furanose ring structure and its role in various biological processes. Its distinct configuration allows it to interact with specific enzymes and receptors, making it valuable in biochemical and medical research .

Properties

CAS No.

64761-42-8

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6-/m0/s1

InChI Key

AFNUZVCFKQUDBJ-XKTQNOIPSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

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